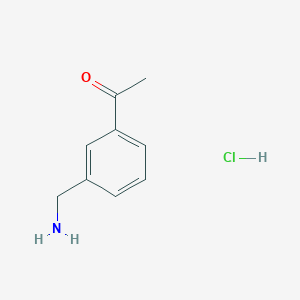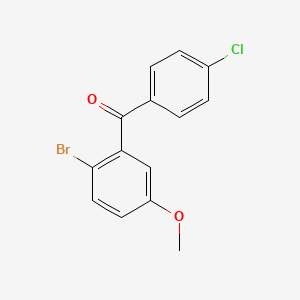
2-Acetoxy-3',4'-dichlorobenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetoxy-3',4'-dichlorobenzophenone is a chemical compound that is related to various synthesized benzophenone derivatives. Although the specific compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and synthesis pathways that could be relevant for 2-Acetoxy-3',4'-dichlorobenzophenone.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including acetylation, methylation, and various rearrangement reactions. For instance, the synthesis of 4-Choloro-2-hydroxyacetophenone starts with 3-aminophenol and involves acetylation, methylation, and a Fries rearrangement, leading to an overall yield of about 44% . Similarly, the synthesis of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid involves the azlactone of 5-chlorovanillin and is confirmed by X-ray crystallography and NMR methods . These methods could potentially be adapted for the synthesis of 2-Acetoxy-3',4'-dichlorobenzophenone by altering the starting materials and reaction conditions to introduce the dichloro groups at the appropriate positions on the benzophenone backbone.
Molecular Structure Analysis
The molecular structure of related compounds is determined using techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure of ethyl-2-(4-aminophenoxy)acetate was studied and approved by X-ray single crystal structure determination, revealing that it crystallized in the triclinic crystal system . The structure of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid was also confirmed by X-ray crystallography, showing a trans extended side acid side chain conformation . These findings suggest that a similar approach could be used to analyze the molecular structure of 2-Acetoxy-3',4'-dichlorobenzophenone.
Chemical Reactions Analysis
The chemical reactions involving benzophenone derivatives can include photochemical synthesis, transacylation, and cyclization. For instance, p-Methoxyphenyl o-acetoxybenzoate undergoes photo-Fries rearrangement to yield 2′-acetoxy-2-hydroxy-5-methoxybenzophenone, which can further isomerize or react with acetyl chloride to form other products . These reactions highlight the reactivity of acetoxy and hydroxy groups on the benzophenone framework, which could be relevant when considering the reactivity of 2-Acetoxy-3',4'-dichlorobenzophenone under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzophenone derivatives can be deduced from their molecular structure and the nature of their substituents. The presence of acetoxy, methoxy, and chloro groups can influence properties such as solubility, melting point, and reactivity. For example, the cooperative non-covalent interactions in ethyl-2-(4-aminophenoxy)acetate contribute to its molecular packing, as discussed with the aid of Hirshfeld surface analysis . The UV/Vis spectra of this compound show bands that are assigned to specific electronic transitions, which are computed using DFT calculations . These techniques could be applied to determine the physical and chemical properties of 2-Acetoxy-3',4'-dichlorobenzophenone, with particular attention to the effects of the dichloro substituents on its behavior.
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties
- Hydrazones, including compounds similar to 2-Acetoxy-3',4'-dichlorobenzophenone, have been investigated for their nonlinear optical properties. These compounds demonstrated potential for applications in optical devices like optical limiters and switches due to their two-photon absorption characteristics (Naseema et al., 2010).
Analytical Methods in Biochemistry
- In biochemistry, methods for determining benzophenone derivatives in human serum have been developed. These methods, involving techniques like dispersive liquid-liquid microextraction and liquid chromatography tandem mass spectrometry, are crucial for studying the percutaneous absorption processes and can be applied to compounds like 2-Acetoxy-3',4'-dichlorobenzophenone (Tarazona et al., 2013).
Chemical Structure Analysis
- The compound's structure has been examined through methods like X-ray crystallography and nuclear magnetic resonance, revealing insights into its molecular configuration and the existence of enolic ester in solution, which can be important for various chemical applications (Haasbroek et al., 1998).
Organic Synthesis and Reactions
- Studies have explored its involvement in organic synthesis reactions, like the hydrolysis of related compounds. Such research provides a deeper understanding of the reactivity and potential applications in organic chemistry and material science (Novak & Glover, 2005).
Corrosion Inhibition
- Derivatives of benzophenone, including those similar to 2-Acetoxy-3',4'-dichlorobenzophenone, have been studied for their corrosion inhibition properties on metals. This research is significant in materials science, particularly in protecting metals in corrosive environments (Lgaz et al., 2017).
Electrochemical Applications
- The compound's electrochemical properties have been studied, such as in the electrochemical reduction and carboxylation of halobenzophenones. This research is essential for developing new electrochemical methods and applications in green chemistry (Isse et al., 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
[2-(3,4-dichlorobenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O3/c1-9(18)20-14-5-3-2-4-11(14)15(19)10-6-7-12(16)13(17)8-10/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYADEPVHJQDIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641601 |
Source


|
| Record name | 2-(3,4-Dichlorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
890098-84-7 |
Source


|
| Record name | 2-(3,4-Dichlorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














